molecular formula C9H9F2NO2 B1298985 3,4-Difluoro-d-phenylalanine CAS No. 249648-08-6

3,4-Difluoro-d-phenylalanine

Cat. No.: B1298985
CAS No.: 249648-08-6
M. Wt: 201.17 g/mol
InChI Key: PRAWYXDDKCVZTL-MRVPVSSYSA-N
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Description

Significance of Fluorinated Amino Acids in Contemporary Biochemical and Medicinal Chemistry Research

The strategic incorporation of fluorine atoms into amino acids has become a powerful tool in modern research. walshmedicalmedia.com Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter the chemical and physical characteristics of the parent amino acid. numberanalytics.combeilstein-journals.org These modifications can lead to enhanced metabolic stability, increased lipophilicity, and improved bioavailability of molecules incorporating them. numberanalytics.comnumberanalytics.com

The introduction of fluorinated amino acids into peptides and proteins can modulate their folding, stability, and function. This allows researchers to probe protein-protein and protein-ligand interactions, offering insights into metabolic processes. nih.gov Furthermore, the use of fluorinated amino acids has been instrumental in developing novel proteins with enhanced stability and activity, as well as in the creation of biosensors. numberanalytics.com The ability to use ¹⁹F NMR spectroscopy provides a powerful method for examining conformational changes and protein-ligand interactions. walshmedicalmedia.com

Key Research Applications of Fluorinated Amino Acids:

Application AreaDescriptionResearch Focus
Peptide & Protein Engineering Incorporation into peptide chains to enhance stability and biological activity. walshmedicalmedia.combeilstein-journals.orgnumberanalytics.comCreating more robust therapeutic proteins and vaccines. walshmedicalmedia.combeilstein-journals.org
Drug Development Used as building blocks for novel pharmaceuticals with improved potency and selectivity. chemimpex.comnumberanalytics.comDevelopment of antibiotics, antivirals, and agents for oncology and neurology. chemimpex.comnumberanalytics.com
Biochemical Probes Utilized to study enzyme mechanisms and protein interactions. chemimpex.comUnderstanding disease pathways and designing enzyme inhibitors. chemimpex.combeilstein-journals.org
¹⁹F NMR Spectroscopy The fluorine atom serves as a sensitive probe for studying molecular structure and dynamics. walshmedicalmedia.comInvestigating protein folding, conformational changes, and ligand binding. walshmedicalmedia.com
PET Imaging Radiolabeled fluorinated amino acids are used as tracers in Positron Emission Tomography. numberanalytics.combeilstein-journals.orgVisualizing and monitoring disease processes, particularly in oncology. numberanalytics.combeilstein-journals.org

Overview of the D-Phenylalanine Enantiomer in Research Paradigms

While L-amino acids are the primary building blocks of proteins in most living organisms, their D-enantiomers also play significant, albeit different, biological roles. tandfonline.comwikipedia.org D-amino acids are found in various organisms, from bacteria to humans, and are involved in diverse physiological processes. tandfonline.comnih.gov For instance, certain D-amino acids are components of bacterial cell walls and some peptide antibiotics. tandfonline.com In mammals, D-serine acts as a crucial neurotransmitter in the brain. frontiersin.org

The study of D-amino acids has gained momentum, with research exploring their functions and metabolic pathways. tandfonline.comresearchgate.net D-phenylalanine, specifically, has been investigated for its own biological activities. ontosight.aiwikipedia.org While it doesn't typically participate in protein synthesis, it is found in small amounts in aged and processed proteins. wikipedia.org Research has explored the potential for D-phenylalanine to influence the central nervous system. ontosight.ai In the context of biochemical studies, the distinct properties of D-amino acids compared to their L-counterparts make them valuable tools for investigating stereospecific enzymatic reactions and receptor interactions. mdpi.com For example, studies have shown that the D-enantiomers of some amino acids can have a stronger inhibitory effect on the proliferation of certain cancer cell lines compared to their L-forms. mdpi.com Furthermore, research has indicated that D-phenylalanine can modulate the physical properties of cell membranes, counteracting the effects of L-phenylalanine. acs.org

Comparative Properties of L- and D-Amino Acids in Research:

FeatureL-Amino AcidsD-Amino Acids
Primary Role Building blocks of proteins. wikipedia.orgDiverse roles including neurotransmission and bacterial cell wall components. tandfonline.comfrontiersin.org
Occurrence Abundant in most life forms. tandfonline.comFound in various organisms, often in free form or in specific peptides. tandfonline.comnih.gov
Research Utility Studying protein synthesis, structure, and function.Investigating stereospecific biological processes, potential as disease biomarkers. nih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(3,4-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAWYXDDKCVZTL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351994
Record name 3,4-difluoro-d-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249648-08-6
Record name 3,4-difluoro-d-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,4 Difluoro D Phenylalanine and Its Derivatives

Chemical Synthesis Approaches for 3,4-Difluoro-D-phenylalanine

The chemical synthesis of this compound presents the dual challenges of controlling the stereochemistry at the α-carbon to obtain the desired D-enantiomer and introducing the fluorine atoms at specific positions on the phenyl ring.

Asymmetric Synthesis of the D-Enantiomer

Achieving the D-configuration of 3,4-Difluoro-phenylalanine with high enantiomeric purity is a critical aspect of its synthesis. Asymmetric hydrogenation is a prominent strategy to achieve this. researchgate.net This method often involves the hydrogenation of a prochiral enamine precursor in the presence of a chiral catalyst. For instance, the asymmetric hydrogenation of an enamino ester intermediate can yield the N-Boc-protected (R)-2,5-difluorophenylalanine ester with an enantiomeric excess (ee) greater than 99%. nih.gov While this example illustrates the synthesis of a different isomer, the principle is applicable to the synthesis of the 3,4-difluoro derivative.

Another approach involves the use of chiral auxiliaries. For example, chiral nickel(II) complexes of Schiff bases derived from a chiral amino acid and an amino acid precursor can be used to direct the stereoselective synthesis. ineosopen.org Alkylation of a chiral glycine (B1666218) equivalent complex can lead to the desired D-amino acid derivative with high diastereoselectivity. ineosopen.org The Erlenmeyer azalactone synthesis, followed by asymmetric hydrogenation and enzymatic resolution, is another established method for producing enantiomerically pure fluorinated phenylalanines. nih.govbeilstein-journals.org

Table 1: Comparison of Asymmetric Synthesis Strategies for D-Phenylalanine Derivatives

Method Key Features Typical Enantiomeric Excess (ee) Reference
Asymmetric Hydrogenation Use of chiral catalysts (e.g., Rhodium-MonoPhos complexes) on prochiral precursors. Often >99% nih.govresearchgate.net
Chiral Auxiliaries Use of removable chiral groups (e.g., Ni(II) complexes) to direct stereoselective reactions. High diastereoselectivity, leading to high ee after auxiliary removal. nih.govineosopen.org
Enzymatic Resolution Separation of enantiomers from a racemic mixture using stereoselective enzymes. Can achieve >99.5% ee. nih.gov

Strategies for Introducing Fluorine Atoms into the Phenyl Ring

The introduction of fluorine atoms onto the aromatic ring of phenylalanine can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and the stage at which fluorination is performed. nih.gov

One common strategy is to start with a pre-fluorinated building block, such as 3,4-difluorobenzaldehyde (B20872) or 3,4-difluorobenzyl bromide. nih.govbeilstein-journals.org These starting materials can then be elaborated into the final amino acid structure through methods like the Erlenmeyer azalactone synthesis or by coupling with a glycine equivalent. nih.gov

Cross-coupling reactions, such as the Negishi and Suzuki couplings, have proven to be versatile for creating the carbon-carbon bond between the fluorinated aromatic ring and the alanine (B10760859) side chain. nih.gov For example, a Negishi cross-coupling can be performed between a fluorinated aryl halide and a zinc homoenolate of a protected iodoalanine, catalyzed by a palladium complex. nih.gov

Direct fluorination of the phenylalanine ring is a more challenging but increasingly explored approach. Electrophilic fluorinating agents like Selectfluor can be used, sometimes in conjunction with transition metal catalysts, to introduce fluorine atoms directly onto the aromatic ring. nih.gov However, controlling the regioselectivity of such reactions can be difficult.

Table 2: Overview of Fluorination Strategies for Phenylalanine

Strategy Description Advantages Challenges Reference
Pre-fluorinated Building Blocks Using commercially available fluorinated aromatic compounds as starting materials. Good control over fluorine position. Limited availability of diverse starting materials. nih.govbeilstein-journals.org
Cross-Coupling Reactions Forming a C-C bond between a fluorinated aryl group and the amino acid side chain. High versatility and good yields. Requires preparation of organometallic reagents. nih.gov
Direct Fluorination Introducing fluorine directly onto the phenylalanine aromatic ring. Atom-economical. Can be difficult to control regioselectivity and may require harsh conditions. nih.gov

Synthesis of Protected Forms for Specialized Research Applications

For applications in peptide synthesis and chemical biology, the amino and carboxyl groups of this compound are typically protected to prevent unwanted side reactions. The most common protecting groups are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl).

Fmoc-Protected this compound in Solid-Phase Peptide Synthesis

The Fmoc protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups. chempep.compeptide.com Fmoc-3,4-Difluoro-D-phenylalanine is a key building block for incorporating this unnatural amino acid into peptide chains. chemimpex.com The synthesis of the Fmoc-protected amino acid involves reacting the free amino acid with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions.

In SPPS, the Fmoc group is removed by treatment with a solution of a secondary amine, typically 20% piperidine (B6355638) in dimethylformamide (DMF). uci.eduresearchgate.net The completion of this deprotection step can be monitored by UV spectroscopy, as the cleavage product, dibenzofulvene, has a strong UV absorbance. nih.gov The liberated amine is then ready to be coupled with the next Fmoc-protected amino acid in the sequence. The incorporation of fluorinated amino acids like Fmoc-3,4-Difluoro-D-phenylalanine can enhance the stability and biological activity of the resulting peptides. nbinno.com

Boc-Protected this compound in Chemical Biology Research

The Boc protecting group is an alternative to Fmoc, particularly in solution-phase peptide synthesis and for certain applications in chemical biology. organic-chemistry.orgorgsyn.org The Boc group is stable to basic conditions but is readily cleaved by acid, such as trifluoroacetic acid (TFA). organic-chemistry.org Boc-3,4-Difluoro-D-phenylalanine is synthesized by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. chemimpex.comsynblock.com

Boc-protected this compound is a valuable tool for creating peptides and other biomolecules with enhanced pharmacological properties. chemimpex.com The presence of the difluorophenyl moiety can increase lipophilicity and alter binding affinities, which are desirable attributes in drug design. nbinno.com This protected amino acid serves as a versatile building block for exploring structure-activity relationships and developing novel therapeutic agents. nbinno.comchemimpex.com

Exploration of Enzymatic Synthesis Routes for Fluorinated Phenylalanine Derivatives

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for producing fluorinated amino acids. uw.edu.plnih.gov Biocatalytic approaches can provide high enantiomeric and regioselectivity under mild reaction conditions. rsc.org

Several classes of enzymes are being explored for the synthesis of fluorinated phenylalanine derivatives. Phenylalanine ammonia (B1221849) lyases (PALs) can catalyze the reversible amination of cinnamic acid derivatives to form phenylalanines. nih.gov By engineering these enzymes, it may be possible to accept fluorinated substrates for the direct synthesis of compounds like this compound. nih.gov

Transaminases, particularly D-amino acid transaminases (DAATs), are another promising class of enzymes. nih.gov They catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. A potential route to this compound would involve the transamination of 3,4-difluorophenylpyruvic acid using a suitable amino donor and an engineered DAAT. nih.gov The integration of such biocatalytic steps into synthetic routes can significantly reduce the environmental impact and improve the efficiency of producing these valuable chiral building blocks. rsc.org

Integration of 3,4 Difluoro D Phenylalanine into Peptides and Proteins

Techniques for Incorporation into Peptide Chains via Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient and controlled assembly of peptide chains. The incorporation of 3,4-Difluoro-D-phenylalanine into a growing peptide chain using SPPS follows the general principles of the method, with specific considerations for the unique properties of this unnatural amino acid.

The process begins with the attachment of the first amino acid to a solid support, typically a resin. lsu.edu Subsequent amino acids are then added in a stepwise fashion, with each coupling reaction followed by a deprotection step to allow for the addition of the next amino acid. lsu.eduyoutube.com For the incorporation of this compound, an Fmoc-protected version of the amino acid is typically used. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the alpha-amino group of the amino acid, preventing unwanted side reactions during the coupling process. researchgate.net

The coupling reaction itself is facilitated by a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), which activates the carboxylic acid group of the incoming amino acid, allowing it to form a peptide bond with the free amino group of the growing peptide chain. lsu.edu The reaction is typically carried out in a solvent such as dimethylformamide (DMF). lsu.edu

After the coupling is complete, the Fmoc protecting group is removed using a weak base, such as piperidine (B6355638), to expose the alpha-amino group for the next coupling cycle. youtube.comluxembourg-bio.com This cycle of coupling and deprotection is repeated until the desired peptide sequence is synthesized. luxembourg-bio.com Finally, the completed peptide is cleaved from the resin support and all remaining protecting groups are removed using a strong acid, such as trifluoroacetic acid (TFA). youtube.com

The success of incorporating this compound via SPPS is dependent on several factors, including the choice of coupling reagents, reaction times, and the specific peptide sequence. Careful optimization of these parameters is often necessary to achieve high yields and purity of the final peptide.

Strategies for Site-Specific Genetic Incorporation into Proteins as an Unnatural Amino Acid

The site-specific incorporation of unnatural amino acids into proteins in living cells represents a significant advancement in protein engineering. researchgate.net This technique, often referred to as genetic code expansion, allows for the introduction of novel chemical functionalities into proteins at precise locations. researchgate.net

The most common strategy for the genetic incorporation of this compound involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. researchgate.net This pair is "orthogonal" in that it does not cross-react with the endogenous aaRSs and tRNAs of the host organism. The orthogonal aaRS is engineered to specifically recognize and charge the unnatural amino acid, in this case, this compound, onto the orthogonal tRNA. researchgate.net

This charged tRNA then recognizes a "blank" codon, typically a stop codon such as the amber codon (UAG), that has been introduced into the gene of interest at the desired site of incorporation. nih.gov During protein translation, the ribosome pauses at the amber codon, and the orthogonal tRNA delivers the this compound to the growing polypeptide chain, resulting in its site-specific incorporation. nih.gov

The development of robust and efficient orthogonal aaRS/tRNA pairs is crucial for the successful incorporation of unnatural amino acids. nih.gov Researchers have identified and engineered several such pairs, including those based on the pyrrolysyl-tRNA synthetase/tRNA pair, which have been shown to efficiently incorporate a variety of fluorinated phenylalanine analogs, including this compound, in both E. coli and mammalian cells. nih.gov

The efficiency of incorporation can be influenced by several factors, including the expression levels of the orthogonal pair, the concentration of the unnatural amino acid in the growth media, and the specific protein and site of incorporation. nih.gov Despite these challenges, genetic code expansion has emerged as a powerful tool for studying and engineering proteins with novel properties and functions.

Bioconjugation Techniques Utilizing this compound-Containing Peptides

Peptides containing this compound can be utilized in various bioconjugation strategies to create novel biomaterials and therapeutic agents. The unique properties of the difluorinated phenyl ring can be exploited for specific chemical modifications.

One approach involves the use of the catechol-like structure of 3,4-dihydroxyphenylalanine (DOPA), a related compound, for bioconjugation. nih.gov This strategy can be adapted for peptides containing this compound. The catechol moiety of DOPA can be oxidized to form a reactive ortho-quinone, which can then react with nucleophilic side chains of amino acids on other proteins or molecules to form covalent cross-links. nih.gov This method has been used for site-specific protein-protein cross-linking and for conjugating proteins to polysaccharides. nih.govnih.govresearchgate.net

Other bioconjugation techniques that can be applied to peptides containing this compound include "click chemistry" reactions. nih.gov These reactions are known for their high efficiency, specificity, and biocompatibility. For example, tyrosine-click chemistry, which targets the phenol ring of tyrosine, could potentially be adapted for the difluorinated phenyl ring of this compound. nih.gov

Additionally, azo coupling reactions, which involve the reaction of diazonium compounds with electron-rich aromatic rings, could be another viable strategy. nih.gov The electron-withdrawing nature of the fluorine atoms in this compound may influence the reactivity of the aromatic ring in these reactions, requiring careful optimization of the reaction conditions.

The choice of bioconjugation strategy will depend on the specific application and the desired properties of the final conjugate. The incorporation of this compound provides a versatile handle for creating a wide range of bioconjugates with tailored functions.

Investigation of the Impact of this compound Incorporation on Protein Properties

The stability of a protein is determined by the balance of various noncovalent interactions, including hydrophobic interactions, hydrogen bonds, and van der Waals forces. frontiersin.org The introduction of fluorine atoms into the phenyl ring of phenylalanine can modulate these interactions.

Fluorine is highly electronegative and can participate in favorable electrostatic interactions. nih.gov The substitution of hydrogen with fluorine can alter the hydrophobicity of the amino acid side chain, which can in turn affect how it packs within the hydrophobic core of a protein. The impact of these changes on protein stability can be complex and context-dependent.

Studies have shown that the incorporation of D-amino acids, including D-phenylalanine, can significantly improve the thermal stability of proteins. rsc.org In one study, the stereochemical switching of phenylalanine to D-phenylalanine at a specific position in Green Fluorescent Protein (GFP) resulted in a notable increase in its thermal stability. rsc.org While this study did not specifically use the 3,4-difluoro derivative, it highlights the potential for D-amino acids to enhance protein stability.

The effect of this compound on protein folding and stability is an area of active research. The precise impact will likely depend on the location of the substitution within the protein structure and the specific interactions it forms with neighboring residues.

The incorporation of this compound into the active site of an enzyme can influence its catalytic activity and substrate selectivity. The altered steric and electronic properties of the modified amino acid can affect substrate binding and the catalytic mechanism.

For example, the introduction of fluorinated phenylalanine derivatives into dihydrofolate reductase (DHFR) has been shown to have minimal perturbation on the enzyme's function in some cases, while in others, it can lead to a reduction in activity. nih.gov The outcome depends on the specific position of the substitution and the nature of the fluorination. nih.gov

The electron-withdrawing nature of the fluorine atoms in this compound can alter the cation-π interactions that are often important for substrate recognition and binding. This can lead to changes in the enzyme's substrate selectivity, potentially favoring substrates with complementary electronic properties.

The precise effects of this compound incorporation on enzyme activity and selectivity are difficult to predict and must be determined empirically for each enzyme system. However, this approach offers a powerful tool for engineering enzymes with novel catalytic properties.

Protein-protein and protein-ligand interactions are fundamental to most biological processes. The incorporation of this compound can be used to probe and modulate these interactions.

Aromatic interactions, including π-π stacking and cation-π interactions, play a crucial role in many protein-protein and protein-ligand binding events. nih.gov The introduction of fluorine atoms into the phenyl ring of phenylalanine can systematically alter the electrostatic properties of the aromatic ring, allowing for a detailed investigation of the contribution of these interactions to binding affinity and specificity. nih.gov

For instance, the photo-activatable amino acid p-benzoyl-L-phenylalanine (pBpa) and its halogenated analogs have been used to covalently capture transient protein-protein interactions. researchgate.net The incorporation of fluorinated pBpa analogs has been shown to increase the efficiency of photocrosslinking, providing a more effective tool for mapping protein interaction networks. researchgate.net

The phenylalanine side chain is often involved in the recognition of hydrophobic ligands and in interactions with other aromatic groups. By replacing phenylalanine with this compound, it is possible to fine-tune these interactions and alter the binding affinity and specificity of a protein for its ligand.

The ability to modulate protein interactions through the site-specific incorporation of this compound has significant implications for drug design and the development of new therapeutic strategies.

Enhancement of Catabolic Stability in Peptide-Based Therapeutics

The integration of this compound into peptide-based therapeutics is a strategic approach to enhance their catabolic stability, thereby prolonging their plasma half-life and improving their therapeutic efficacy. Native peptides often exhibit limited clinical utility due to their rapid degradation by proteases in the body. Two primary strategies to overcome this limitation are the incorporation of D-amino acids and the use of fluorinated amino acids. The compound this compound combines both of these features, making it a powerful tool in drug design to resist enzymatic degradation.

The principle behind this enhanced stability lies in the stereochemistry and altered electronic properties of this unnatural amino acid. Proteolytic enzymes are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. The presence of a D-amino acid, such as this compound, at a cleavage site hinders the enzyme's ability to bind and catalyze the hydrolysis of the peptide bond, thus significantly slowing down the degradation process.

Furthermore, the fluorine atoms on the phenyl ring of this compound introduce unique electronic properties. Fluorine is highly electronegative and can alter the charge distribution and conformation of the peptide backbone. This can further reduce the affinity of proteolytic enzymes for the peptide, contributing to its increased stability.

A notable example of a peptide therapeutic where the enhancement of catabolic stability through amino acid substitution is critical is the Luteinizing Hormone-Releasing Hormone (LHRH). Native LHRH has a very short plasma half-life of approximately 2 to 4 minutes, which severely limits its therapeutic application. nih.gov Research has demonstrated that substituting the glycine (B1666218) at position 6 with a D-amino acid can dramatically increase the peptide's resistance to enzymatic breakdown. researchgate.net For instance, the degradation rate of [D-Ala6]-LHRH was found to be 3 to 8 times lower than that of the native LHRH. nih.gov This increased stability is a key factor in the enhanced potency and prolonged activity of LHRH analogs used in various clinical applications. nih.gov

PeptideModificationPlasma Half-LifeRelative Stability Increase
Native LHRHNone~2-4 minutesBaseline
[D-Ala6]-LHRHGlycine at position 6 replaced with D-AlanineSignificantly increased (Degradation rate 3-8x lower)Substantial
[D-Trp6]-LHRHGlycine at position 6 replaced with D-TryptophanSignificantly prolongedHigh
[D-Phe(3,4-F2)6]-LHRH (Illustrative)Glycine at position 6 replaced with this compoundExpected to be significantly prolongedExpected to be very high

The data clearly demonstrates that the substitution at position 6 with a D-amino acid leads to a substantial increase in the stability of the LHRH peptide. The incorporation of this compound is anticipated to provide an even greater enhancement of catabolic stability due to the combined benefits of its D-configuration and the electronic effects of the difluorinated phenyl ring. This makes it a highly valuable component in the design of long-acting and more effective peptide-based therapeutics.

Pharmacological and Biological Research Applications of 3,4 Difluoro D Phenylalanine Analogues

Role in Drug Design and Development

The introduction of 3,4-difluoro-D-phenylalanine into bioactive molecules offers a powerful strategy for the development of novel therapeutics with enhanced properties. The fluorine atoms on the phenyl ring can alter the electronic distribution, lipophilicity, and conformation of the parent molecule, leading to improved pharmacological profiles.

Design of Novel Inhibitors and Biologically Active Compounds

Fluorinated amino acids, including derivatives of phenylalanine, have been recognized for their potential as enzyme inhibitors and therapeutic agents. nih.gov The substitution of hydrogen with fluorine can modulate the acidity, basicity, and reactivity of the amino acid, making it a valuable building block for designing compounds that can interact with and inhibit the activity of specific enzymes. nih.gov

One area of research has focused on the development of tyrosinase inhibitors for the treatment of hyperpigmentation. skintypesolutions.comnih.gov Tyrosinase is a key enzyme in melanin biosynthesis. nih.gov Research into synthetic tyrosinase inhibitors has demonstrated that the presence of fluorine atoms can significantly impact inhibitory activity. For instance, a compound featuring a 3,4-difluoro substituent on a benzylidene ring was found to exhibit increased tyrosinase inhibitory activity compared to its 3,4-dihydroxy analogue. This suggests that the electron-withdrawing nature of the fluorine atoms can enhance the interaction with the enzyme's active site.

While not directly involving this compound, these findings highlight the potential of incorporating this difluorinated amino acid into the structure of other small molecules to design novel and potent enzyme inhibitors. The unique properties of the 3,4-difluorophenyl group can be exploited to create compounds with tailored biological activities for various therapeutic applications.

Optimization of Pharmacokinetic Properties through Fluorination

A significant challenge in drug development is ensuring that a bioactive compound possesses favorable pharmacokinetic properties, including metabolic stability and a suitable half-life. The incorporation of fluorinated amino acids into peptides and other drug candidates is a well-established strategy to address these challenges. nih.govmdpi.comcreative-peptides.com

Furthermore, the introduction of D-amino acids, such as this compound, can confer resistance to proteolysis. Peptides composed of naturally occurring L-amino acids are often rapidly degraded by proteases in the body. The incorporation of a D-amino acid can disrupt the recognition sites for these enzymes, thereby increasing the peptide's stability and duration of action. creative-peptides.com A study on gonadotropin-releasing hormone (GnRH) peptides demonstrated that the introduction of D-phenylalanine led to faster renal and liver clearance compared to its L-counterpart, showcasing how stereochemistry can influence pharmacokinetic parameters. nih.gov

The combination of fluorination and the use of a D-amino acid in this compound makes it an attractive component for designing peptide-based drugs with optimized pharmacokinetic profiles, leading to more effective and convenient therapeutic options.

Enhancement of Binding Affinity to Target Receptors

The affinity of a ligand for its biological target is a critical determinant of its potency. The strategic placement of fluorine atoms can significantly enhance the binding affinity of a molecule to its target receptor. nih.gov This enhancement can arise from several factors, including favorable electrostatic interactions, altered hydrophobicity, and conformational effects.

The introduction of D-phenylalanine into peptides has been shown to improve receptor binding affinities. For example, the incorporation of D-phenylalanine into DOTA-conjugated gonadotropin-releasing hormone (GnRH) peptides resulted in a notable improvement in their binding affinity for the GnRH receptor. nih.gov

PeptideGnRH Receptor Binding Affinity (nM)
DOTA-Ahx-(D-Lys(6)-GnRH1)36.1
DOTA-D-Phe-Ahx-(D-Lys(6)-GnRH)16.3
DOTA-Ahx-D-Phe-(D-Lys(6)-GnRH)7.6

Data sourced from a study on GnRH peptides. nih.gov

Furthermore, studies with fluorinated phenylalanine analogues have provided insights into their role in modulating receptor interactions. In a study of Somatostatin (B550006) analogs, which bind to G-protein-coupled receptors (SSTRs), the replacement of phenylalanine with 3-(3′,5′-difluorophenyl)-alanine (Dfp) influenced the conformational stability and binding affinity. nih.gov The analog with Dfp at position 7 displayed remarkable affinity for SSTR2 and SSTR3. nih.gov This highlights how the electron-poor aromatic ring of the fluorinated analogue can participate in crucial aromatic interactions within the peptide structure, thereby influencing its interaction with the receptor.

Additionally, L-phenylalanine has been identified as an allosteric modulator of the calcium-sensing receptor (CaSR), another G-protein-coupled receptor. It enhances the receptor's sensitivity to calcium. nih.gov This suggests that phenylalanine analogues, including this compound, could be valuable tools for modulating the activity of such receptors.

Applications in Neuroscience Research

The nervous system relies on a complex network of neurotransmitters and their receptors to transmit signals. Understanding the intricacies of these interactions is crucial for developing treatments for neurological and psychiatric disorders. This compound analogues can serve as valuable chemical probes to investigate the function of neurotransmitter receptors and their associated signaling pathways.

Studies Related to Neurotransmitter Receptors

Amino acids and their derivatives play significant roles as neurotransmitters and neuromodulators in the central nervous system. Phenylalanine itself has been shown to interact with and modulate the activity of certain neurotransmitter receptors. For instance, L-phenylalanine can inhibit the function of N-methyl-D-aspartate (NMDA) receptors in hippocampal neurons by competing with glycine (B1666218) at its binding site. nih.govresearchgate.net This finding is particularly relevant to the pathophysiology of phenylketonuria, a metabolic disorder characterized by high levels of phenylalanine.

The structural similarity of this compound to phenylalanine suggests that it could also interact with neurotransmitter receptors. Its unique electronic properties due to the fluorine atoms could lead to altered binding affinities or functional effects compared to the parent amino acid. This makes it a potentially useful tool for probing the structure and function of receptors like the NMDA receptor.

Furthermore, L-phenylalanine has been shown to activate certain orphan G protein-coupled receptors (GPCRs). scholaris.ca GPCRs are a large family of receptors that mediate the effects of many neurotransmitters, including dopamine and serotonin. researchgate.netnih.gov The ability of phenylalanine to activate these receptors suggests that its fluorinated analogues could be used to explore the pharmacology of these and other related GPCRs that are potential targets for drugs treating neurological disorders. The introduction of fluorine could also influence interactions with receptors for catecholamine neurotransmitters, as phenylalanine is a precursor for their synthesis. nih.govresearchgate.net

Analysis of Receptor Interactions and Signaling Pathways

Upon activation by a ligand, neurotransmitter receptors initiate intracellular signaling cascades that ultimately lead to a cellular response. nih.gov Studying these signaling pathways is fundamental to understanding brain function and disease. This compound analogues can be employed to dissect these complex processes.

By incorporating this compound into ligands for specific receptors, researchers can investigate how the fluorine substitutions affect receptor activation and downstream signaling. For example, in the context of GPCRs, ligand binding triggers a conformational change in the receptor, leading to the activation of G proteins and subsequent production of second messengers. researchgate.netnih.gov A fluorinated ligand that alters the binding kinetics or the active conformation of the receptor could modulate the signaling output.

A study on L-phenylalanine demonstrated its ability to activate various orphan GPCRs and trigger downstream signaling events. scholaris.ca This suggests that fluorinated D-phenylalanine analogues could be used to systematically probe the ligand-binding pockets of these receptors and to understand how specific chemical modifications influence the activation of different signaling pathways. For instance, researchers could assess the impact of a this compound-containing ligand on G-protein coupling, second messenger production, or β-arrestin recruitment. scholaris.ca

Evaluation of Antimicrobial Activity of this compound-Modified Peptides

The incorporation of modified amino acids into peptide structures is a key strategy for developing new antimicrobial agents with improved efficacy and stability. The use of this compound offers a unique approach to modulate the biological activity of antimicrobial peptides (AMPs).

Modulating Peptide Antimicrobial Properties through Fluorination

Fluorination is a powerful tool for enhancing the therapeutic properties of peptides. The introduction of fluorine atoms into the side chain of phenylalanine, creating this compound, can significantly alter the peptide's physicochemical characteristics, such as hydrophobicity and conformational stability. nih.gov An increase in hydrophobicity is a critical factor that can improve the antimicrobial activity of a peptide. mdpi.comresearchgate.net This is because many AMPs function by disrupting the bacterial cell membrane, a process that is heavily influenced by hydrophobic interactions. researchgate.netresearchgate.net

However, the relationship between fluorination and antimicrobial potency is not always linear. While increased hydrophobicity can enhance membrane interaction, excessive fluorination can lead to self-assembly of peptides into helical bundles in aqueous solutions. nih.gov This aggregation may hinder the peptide's ability to form the necessary toroidal pores within the bacterial membrane, potentially reducing its antimicrobial efficacy. nih.gov Therefore, the degree and position of fluorination must be carefully optimized to strike a balance between enhanced membrane disruption and detrimental self-aggregation. The substitution of natural L-amino acids with D-amino acids, such as this compound, can also confer resistance to proteolytic degradation, increasing the peptide's stability and bioavailability in biological systems. mdpi.com

Compound CategoryModificationEffect on Antimicrobial ActivityReference Organism(s)
Peptoid AnaloguesBromination of Phenyl RingsUp to 32-fold increaseS. aureus
Peptoid AnaloguesBromination of Phenyl Rings16 to 64-fold increaseE. coli, P. aeruginosa
Jelleine-I PeptideHalogenation (Cl, Br, I)1 to 8-fold enhancementBacteria and Fungi

Impact of Halogenation on Antimicrobial Specificity

Halogenation, the incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into a molecule, is a versatile strategy for fine-tuning the bioactivity and specificity of antimicrobial compounds. nih.gov The specific halogen used can have a differential impact on the peptide's efficacy and spectrum of activity.

Research on the antimicrobial peptide Jelleine-I demonstrated that while fluorination did enhance its properties, derivatives containing chlorine, bromine, and iodine exhibited even greater antimicrobial and antibiofilm activities. nih.gov Similarly, studies on peptoids (N-substituted glycine oligomers) showed a clear correlation between the halogenation of phenyl rings and increased antimicrobial potency. bohrium.comresearchgate.net In one study, short brominated peptoid analogues showed a significant increase in activity against S. aureus, E. coli, and P. aeruginosa, coupled with reduced cytotoxicity. researchgate.net

Research into Antiviral Activity, Including HIV-1 Capsid Inhibition

The HIV-1 capsid (CA) protein is a critical structural component of the virus that plays multiple essential roles throughout its life cycle, making it an attractive target for novel antiviral therapies. nih.govmdpi.com Researchers have explored derivatives of phenylalanine, including those containing fluorine substitutions, as potential HIV-1 capsid inhibitors. A promising strategy in this area has been the development of dimerized phenylalanine derivatives, which have shown significantly greater potency than their monomeric counterparts. nih.govnih.gov These inhibitors are designed to bind to a key interface on the CA protein, disrupting its normal assembly and disassembly processes, which are vital for viral replication. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Dimerized Derivatives

Structure-activity relationship (SAR) studies have been instrumental in optimizing the antiviral potency of dimerized phenylalanine derivatives. These studies have revealed several key insights into the molecular features required for effective HIV-1 capsid inhibition.

A central finding is that dimerization is a highly effective strategy for increasing antiviral activity. nih.govnih.gov By linking two phenylalanine-based units, often using scaffolds like 2-piperazineone or 2,5-piperazinedione, the resulting molecules can achieve much higher potency. nih.gov

Furthermore, the inclusion of fluorine atoms on the phenylalanine ring has been found to be beneficial for antiviral activity. nih.govnih.gov For instance, the compound Q-c4, a dimerized derivative incorporating fluorine-substituted phenylalanine, was identified as a highly potent inhibitor with an EC50 value of 0.57 μM, which is comparable to the well-studied reference inhibitor PF74. nih.govnih.gov These inhibitors are believed to bind to the interprotomer pocket of the hexameric capsid. nih.govnih.gov

SAR analyses have established the following general principles:

Dimerization: Dimerized structures are significantly more effective than corresponding monomers. nih.gov

Fluorination: The presence of fluorine substituents on the phenylalanine rings enhances antiviral potency. nih.govnih.gov

Additional Substitutions: The inclusion of methoxyl groups on other parts of the molecule can also contribute positively to the activity. nih.govnih.gov

These findings provide a clear roadmap for the rational design of new and more potent HIV-1 capsid inhibitors based on the this compound scaffold.

CompoundDescriptionAnti-HIV-1 Activity (EC₅₀ in µM)Cytotoxicity (CC₅₀ in µM)Selectivity Index (SI)
Q-c4 Dimerized, fluorine-substituted phenylalanine derivative0.57>14.5325.49
I-19 Phenylalanine-containing peptidomimetic2.53 ± 0.84107.61 ± 27.43>42.5
F₂-7f Piperazinone phenylalanine derivative5.89 ± 2.03>189.32>32.1
PF74 Reference CA Inhibitor0.26 ± 0.0818.06 ± 2.8969.5

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Elucidating Molecular and Electronic Structures

Spectroscopic techniques are pivotal in defining the structural and electronic features of 3,4-Difluoro-D-phenylalanine and the macromolecules into which it is incorporated. Vibrational and nuclear magnetic resonance spectroscopy, in particular, offer high-resolution information.

While a dedicated experimental vibrational analysis of the zwitterionic form of this compound is not extensively documented in publicly available literature, its vibrational modes can be reliably predicted and interpreted through a combination of experimental data on similar molecules and quantum mechanical calculations, such as Density Functional Theory (DFT). The vibrational spectrum is dominated by contributions from the difluorinated phenyl ring, the carboxylate group (-COO⁻), and the protonated amino group (-NH₃⁺).

The analysis of D-phenylalanine's zwitterionic form using DFT at the B3LYP/def2-TZVP level has provided a basis for assigning its fundamental vibrational modes. yildiz.edu.tr Building on this, the vibrational spectrum of the 3,4-difluoro derivative would exhibit characteristic shifts due to the electronic and mass effects of the two fluorine atoms. Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to observe these vibrations. thermofisher.com

Key vibrational modes for this compound are expected in the following regions:

C-F Stretching: Strong absorptions characteristic of aryl fluorides.

Phenyl Ring Vibrations: C-H stretching, C=C stretching, and various in-plane and out-of-plane bending modes, with frequencies influenced by the fluorine substituents.

-NH₃⁺ Group Vibrations: Symmetric and asymmetric stretching and bending modes.

-COO⁻ Group Vibrations: Symmetric and asymmetric stretching modes.

The table below outlines the expected vibrational modes and their approximate wavenumber ranges, based on DFT calculations and analysis of related compounds.

Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹) Description
Asymmetric Stretching-NH₃⁺3000 - 3200Stretching of the N-H bonds.
Symmetric Stretching-NH₃⁺2800 - 3000Symmetric stretching of the N-H bonds.
Asymmetric Stretching-COO⁻1590 - 1650Asymmetric stretching of the C=O bonds in the carboxylate.
Asymmetric Bending-NH₃⁺1600 - 1640Scissoring motion of the H-N-H angles.
Symmetric Bending-NH₃⁺1500 - 1550Rocking motion of the H-N-H angles.
Symmetric Stretching-COO⁻1380 - 1420Symmetric stretching of the C=O bonds in the carboxylate.
C-F StretchingAr-F1100 - 1300Stretching of the Carbon-Fluorine bonds on the phenyl ring.
Ring DeformationPhenyl Ring400 - 600Out-of-plane bending and deformation of the benzene (B151609) ring.

This table presents predicted data based on theoretical calculations of similar molecules.

The incorporation of fluorinated amino acids like this compound into proteins provides a powerful and sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The ¹⁹F nucleus possesses several advantageous properties for biological NMR: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which results in a sensitivity that is 83% of that of protons (¹H). nih.govacs.org Crucially, since fluorine is absent in native biological systems, ¹⁹F NMR spectra are free from background signals. nih.govresearchgate.net

The chemical shift of the ¹⁹F nucleus is exceptionally sensitive to its local environment, with a chemical shift range that is about 100-fold larger than that of ¹H. nih.govhuji.ac.il This sensitivity makes it an exquisite reporter of:

Protein Folding and Conformation: In an unfolded protein, multiple fluorine labels will typically show a single resonance peak due to their equivalent solvent exposure. nih.gov Upon folding, each fluorine atom experiences a unique microenvironment, leading to distinct and well-resolved signals in the ¹⁹F NMR spectrum. nih.gov

Ligand Binding: The binding of a small molecule to a fluorinated protein can induce conformational changes that alter the local environment of the ¹⁹F label, resulting in significant changes in its chemical shift. acs.org This allows for the characterization of binding events and the determination of binding affinities.

Solvent Exposure: The degree to which a fluorinated residue is exposed to the solvent can be assessed by observing changes in the ¹⁹F chemical shift when the solvent is changed from H₂O to D₂O, an effect known as the solvent-induced isotope shift (SIIS). nih.gov

The primary factors influencing the ¹⁹F chemical shift in a protein are van der Waals interactions and local electrostatic fields, making it a precise probe of tertiary structure and intermolecular interactions. nih.govnih.gov

¹⁹F NMR Parameter Structural Information Gained Significance in Protein Studies
Chemical Shift (δ) Highly sensitive to the local electronic environment, including van der Waals contacts and electrostatic fields. nih.govnih.govReports on protein folding, conformational changes, and ligand binding events.
Spin-Spin Coupling (J) Provides information about through-bond connectivity to other NMR-active nuclei.Can help in assigning resonances and defining local geometry.
Relaxation Rates (T₁, T₂) Reflects the dynamics of the fluorinated side chain and the overall tumbling of the protein.Provides insights into molecular motion and flexibility at the labeled site.
Solvent Isotope Shift Distinguishes between solvent-exposed and buried residues. nih.govHelps to map the protein's surface and interior.

Computational Modeling for Understanding Interactions and Conformational Landscapes

Computational modeling provides a theoretical framework to complement experimental data, offering atomic-level insights into the behavior of this compound in complex biological systems.

To perform accurate molecular dynamics (MD) simulations of proteins containing non-standard amino acids like this compound, it is essential to have a well-validated force field. Force fields are sets of parameters that define the potential energy of a system of atoms. Major biomolecular force fields like AMBER and CHARMM have been extended to include parameters for a wide range of unnatural amino acids, including fluorinated ones. nih.govnih.govacs.orgnih.gov

The parameterization process for a novel residue like this compound involves several rigorous steps:

Quantum Mechanical (QM) Calculations: High-level QM calculations are performed on a model compound (e.g., an N-acetyl-N'-methylamide-blocked dipeptide) to obtain data on its geometry, vibrational frequencies, and conformational energy landscape (e.g., by scanning rotatable dihedral angles). nih.govnih.gov

Derivation of Partial Atomic Charges: Atomic charges are derived to reproduce the QM electrostatic potential. The Implicitly Polarized Charge (IPolQ) scheme, for instance, is used in the AMBER ff15ipq force field to derive charges that account for the mean-field electron density of the molecule in explicit solvent. nih.govbiorxiv.org

Optimization of Bonded Parameters: Bond lengths, bond angles, and dihedral angle parameters are optimized to reproduce the geometries and potential energy surfaces obtained from the QM calculations. nih.govnih.gov

Validation: The new parameters are validated by running MD simulations on test systems, such as small peptides or proteins containing the new residue, and comparing the simulation results with experimental data or QM calculations. nih.govnih.gov

The development of robust force field parameters for fluorinated aromatic amino acids is an active area of research, enabling more accurate simulations of their effects on protein structure and dynamics. nih.govacs.org

Parameterization Step Objective Methodology
Charge Derivation To accurately model electrostatic interactions.Fitting to quantum mechanical electrostatic potentials (e.g., RESP) or using implicitly polarized charge schemes (e.g., IPolQ). nih.govbiorxiv.org
Bonded Term Optimization To correctly represent the molecule's covalent geometry and flexibility.Fitting to QM-calculated geometries, vibrational frequencies, and potential energy surface scans. nih.govnih.gov
Lennard-Jones (van der Waals) Tuning To model non-bonded interactions accurately.Often adapted from existing atom types, with specific optimizations for fluorine to reproduce experimental properties like hydration free energies.
Validation To ensure the parameters produce realistic behavior in simulations.Comparing simulated conformational propensities, relaxation rates, and other observables with experimental (e.g., NMR) data. nih.gov

With a validated force field, molecular dynamics (MD) simulations can be employed to study the behavior of proteins containing this compound over time. These simulations solve Newton's equations of motion for every atom in the system, providing a trajectory that reveals conformational dynamics, interactions with solvent, and binding events at an atomic scale. fu-berlin.defu-berlin.de

MD simulations are particularly useful for understanding how fluorination impacts:

Protein Stability: By analyzing fluctuations and conformational changes, simulations can predict whether the introduction of fluorinated residues stabilizes or destabilizes the protein structure.

Protein-Ligand Interactions: Simulations can reveal the specific interactions between the fluorinated residue and a binding partner, including non-covalent interactions involving the fluorine atoms.

Hydration Dynamics: Fluorination can alter the dynamics of water molecules at the protein surface, which can be critical for molecular recognition and function. nih.gov

Furthermore, the trajectories from MD simulations can be used to calculate the binding free energy of ligands to proteins. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) provide quantitative estimates of binding affinity. These calculations can dissect the energetic contributions to binding, such as electrostatics and van der Waals forces, and can help to explain the thermodynamic consequences of fluorination, including phenomena like enthalpy-entropy compensation. nih.govacs.org

Applications in Positron Emission Tomography (PET) for Molecular Imaging Research

The radioisotope fluorine-18 (B77423) (¹⁸F) is a positron emitter with a convenient half-life (109.8 minutes), making it ideal for Positron Emission Tomography (PET). Phenylalanine derivatives labeled with ¹⁸F are used as metabolic tracers to visualize and quantify biological processes in vivo.

One of the most significant applications is in oncology, particularly for imaging neuroendocrine tumors (NETs) and brain tumors. nih.govekb.eg The tracer 6-[¹⁸F]-fluoro-L-3,4-dihydroxyphenylalanine (¹⁸F-FDOPA) is an analog of L-DOPA, the precursor to dopamine. NETs and certain brain tumors exhibit increased uptake and decarboxylation of amino acids. nih.govrichtlijnendatabase.nl ¹⁸F-FDOPA is transported into these tumor cells by L-type amino acid transporters (LATs), where it is then processed by the enzyme aromatic L-amino acid decarboxylase. This metabolic trapping allows for the visualization of tumors with high sensitivity and specificity. nih.govsnmjournals.org

Studies have shown that ¹⁸F-FDOPA PET is often superior to other imaging modalities, like somatostatin (B550006) receptor scintigraphy (SRS) and even CT, for detecting certain NET lesions, especially bone metastases. nih.govascopubs.orgresearchgate.net

Another important tracer is O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (¹⁸F-FET), which is also transported into tumor cells by amino acid transporters but is not significantly metabolized. ekb.eg Its uptake reflects the rate of amino acid transport, which is upregulated in many brain tumors. ¹⁸F-FET PET has shown high accuracy in distinguishing brain tumors from non-tumoral lesions and in differentiating tumor recurrence from post-treatment changes, where conventional MRI can be ambiguous. ekb.egcancercareontario.canih.govsnmjournals.org

PET Tracer Chemical Name Mechanism of Uptake Primary Clinical Application
¹⁸F-FDOPA 6-[¹⁸F]-fluoro-L-3,4-dihydroxyphenylalanineTransport via L-type amino acid transporters and subsequent metabolic trapping by decarboxylation. nih.govImaging of neuroendocrine tumors (NETs) and Parkinson's disease. richtlijnendatabase.nlsnmjournals.org
¹⁸F-FET O-(2-[¹⁸F]fluoroethyl)-L-tyrosineTransport via L-type amino acid transporters, reflecting increased amino acid transport rate. ekb.egDiagnosis, grading, and monitoring of brain tumors, especially gliomas. cancercareontario.canih.gov

Future Directions and Emerging Research Avenues

Expansion of the Research Repertoire for D-Form Fluorinated Amino Acids

The exploration of D-form fluorinated amino acids, including 3,4-Difluoro-d-phenylalanine, is poised for significant expansion. Historically, research has predominantly focused on L-amino acids due to their central role in protein synthesis. However, the unique properties of D-amino acids, such as their resistance to enzymatic degradation, are increasingly recognized as advantageous for therapeutic development.

Future research will likely concentrate on several key areas. A primary focus will be the synthesis of a wider array of D-form fluorinated amino acids with diverse fluorination patterns on the aromatic ring and other positions. This will allow for a systematic investigation of how the number and position of fluorine atoms influence biological activity and metabolic stability. Furthermore, the incorporation of these novel amino acids into peptides and proteins will be a crucial step. This will enable the creation of peptidomimetics with enhanced proteolytic stability, a critical factor for improving the therapeutic potential of peptide-based drugs. nih.gov

Another significant avenue of research will involve probing the interactions of D-form fluorinated amino acids with biological systems. Understanding their metabolic fate, including their interaction with enzymes like D-amino acid oxidase (DAAO), which is responsible for the metabolism of D-amino acids, will be paramount. Investigating the potential for these compounds to act as enzyme inhibitors or modulators is also a promising area. For instance, D-phenylalanine has been studied for its potential to inhibit enzymes that degrade enkephalins, thereby exerting analgesic effects. nih.gov Exploring similar roles for this compound could yield novel therapeutic agents.

Development of Next-Generation Therapeutic and Diagnostic Modalities

The unique properties of this compound make it a compelling candidate for the development of innovative therapeutic and diagnostic agents. The introduction of fluorine can significantly enhance the therapeutic efficacy of parent compounds. nih.gov

In the realm of therapeutics, the incorporation of this compound into peptides could lead to the development of more robust and effective drugs. Fluorination can increase the metabolic stability of peptides, prolonging their half-life in vivo. nih.gov This is particularly relevant for peptides targeting chronic diseases where sustained therapeutic action is required. Furthermore, the altered electronic properties of the fluorinated phenyl ring can modulate binding affinities to biological targets, potentially leading to more potent and selective drugs. nih.gov Research into D-phenylalanine has suggested its potential in managing chronic pain and depression, and the difluorinated analogue could offer enhanced or novel activities in these areas. ebsco.commedcentral.comoptimallivingdynamics.com

From a diagnostic perspective, the presence of fluorine opens up avenues for advanced imaging techniques. The stable isotope fluorine-19 (¹⁹F) is an excellent nucleus for magnetic resonance imaging (MRI) and spectroscopy, offering a clear background signal in biological tissues. Therefore, molecules containing this compound could be developed as ¹⁹F MRI contrast agents for non-invasive in vivo imaging and tracking. Additionally, the synthesis of radiolabeled versions, such as with fluorine-18 (B77423) (¹⁸F), would enable the use of Positron Emission Tomography (PET) for diagnostic purposes. nih.gov Fluorinated amino acid derivatives are already utilized in PET imaging to visualize tumors, which exhibit increased amino acid metabolism. nih.gov this compound could be explored as a novel PET tracer for oncology or neurology.

Deepening the Understanding of Structure-Function Relationships in Complex Biological Systems

A fundamental aspect of future research will be to unravel the intricate relationship between the structure of this compound and its function within biological systems. The difluorination pattern on the phenyl ring significantly influences the molecule's electrostatic potential and its ability to engage in various non-covalent interactions, such as hydrogen bonds and π-stacking. nih.gov

Computational modeling and experimental techniques like cryogenic infrared spectroscopy can be employed to study the conformational preferences of peptides containing this compound. mpg.de Understanding how difluorination impacts the secondary and tertiary structure of peptides is crucial for designing molecules with specific biological activities. For instance, the strategic placement of fluorinated residues can be used to stabilize or destabilize certain peptide conformations, thereby modulating their interaction with protein targets. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.